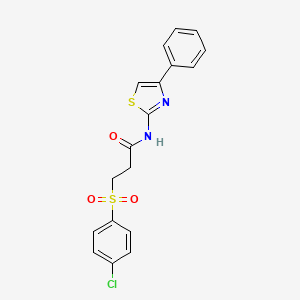

3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide

Beschreibung

3-((4-Chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide is a synthetic sulfonylpropanamide derivative characterized by a 4-chlorophenylsulfonyl group linked to a propanamide backbone, which is further substituted with a 4-phenylthiazol-2-yl moiety. Its molecular formula is C₁₇H₁₄ClN₃O₃S₂, with an average mass of 407.887 g/mol and a monoisotopic mass of 407.016511 g/mol . The structural complexity of this compound allows for diverse interactions in biological systems, making it a candidate for structure-activity relationship (SAR) studies.

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3S2/c19-14-6-8-15(9-7-14)26(23,24)11-10-17(22)21-18-20-16(12-25-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSMJJCZDWEQFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Sulfonylation: The chlorophenyl group is introduced through a sulfonylation reaction, where a chlorobenzene derivative reacts with a sulfonyl chloride in the presence of a base like pyridine.

Amidation: The final step involves the coupling of the sulfonylated chlorophenyl compound with the thiazole derivative using an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the sulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or THF.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities due to the presence of the thiazole and sulfonamide moieties. Research indicates that derivatives of sulfonamides are known for their antibacterial, antitumor, and anti-inflammatory properties. Specifically, compounds with thiazole rings have been shown to possess significant antimicrobial activity.

Antimicrobial Activity

Studies have demonstrated that thiazole-containing compounds can effectively combat resistant strains of bacteria and fungi. For instance, derivatives similar to 3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens .

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against MRSA and other resistant strains |

| Antitumor | Potential for use in cancer therapies |

| Anti-inflammatory | May reduce inflammation in various models |

Therapeutic Applications

The therapeutic applications of this compound extend into several areas:

- Antimicrobial Treatments : Given its efficacy against resistant bacterial strains, this compound could be developed into new antibiotics.

- Cancer Therapy : The antitumor properties suggest potential use in oncology, particularly in targeting specific cancer types where thiazole derivatives have shown effectiveness.

- Inflammatory Conditions : The anti-inflammatory properties may allow for applications in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazole derivatives and their antibacterial activity against resistant strains. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a novel antibacterial agent .

Case Study 2: Antitumor Activity

Research involving thiazole derivatives showed that certain compounds could inhibit tumor cell growth in vitro. The mechanism appears to involve the disruption of cellular processes essential for tumor proliferation .

Wirkmechanismus

The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The thiazole ring may also play a role in binding to specific receptors, modulating their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on physicochemical properties, bioactivity, and substituent effects. Key compounds are summarized in Table 1 .

Table 1: Comparative Analysis of Sulfonylpropanamide Derivatives

Key Findings from Structural Comparisons

Substituent Position and Physicochemical Properties

- The position of substituents on the phenyl ring significantly affects melting points and yields. For example:

- Compound 7k (2-ethylphenyl) melts at 66–68°C , while 7l (4-ethylphenyl) melts at 77–79°C , indicating that para-substituents may enhance crystalline stability .

- Derivatives with bulkier groups (e.g., 2-ethyl-6-methylphenyl in 7m ) show lower melting points (64–66°C ), likely due to disrupted packing .

Bioactivity and Toxicity In , compound 10 (2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide) exhibits bioactivity scores of 3, 4, 4 (unspecified metrics), suggesting that indole and chlorophenyl groups synergistically enhance activity . methyl groups) influencing membrane interactions .

Role of Heterocyclic Moieties

- Replacing the phenyl group on the thiazole ring with pyridinyl () may improve aqueous solubility due to pyridine’s polar nature, though this requires experimental validation .

- Compounds with fused rings (e.g., benzothiazole and triazolothiazole in ) exhibit increased molecular complexity, which could enhance target specificity but complicate synthesis .

Impact of Sulfonyl and Thiazole Groups

- The sulfonyl group in the target compound and its analogs is critical for hydrogen bonding and enzyme inhibition, as seen in pharmacophore models for similar sulfonamide-based drugs .

- Thiazole rings contribute to π-π stacking interactions; derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show enhanced stability in metabolic assays .

Biologische Aktivität

3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy against different biological targets.

Chemical Structure and Properties

The compound has the following chemical formula:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 462.0 g/mol |

| IUPAC Name | N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide |

| CAS Number | 923418-24-0 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the acetylation of thiazole derivatives and sulfonylation using 4-chlorobenzenesulfonyl chloride. The reaction conditions are optimized for yield and purity, often employing catalysts and specific solvents to facilitate the process .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition or activation pathways that result in various biological outcomes, including apoptosis in cancer cells .

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazole-containing compounds, including this specific derivative. The compound has shown promising results in inhibiting cell proliferation across various cancer cell lines.

- Cytotoxicity : In vitro studies demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against cancer cells such as Jurkat and A431 cells, with IC50 values indicating effective growth inhibition .

- Mechanistic Insights : The presence of specific functional groups, such as the chlorophenyl and thiazole moieties, contributes to enhanced interaction with Bcl-2 proteins, which are crucial in regulating apoptosis .

Antimicrobial Activity

Research indicates that thiazole derivatives possess broad-spectrum antimicrobial properties. The compound's sulfonamide group enhances its ability to inhibit bacterial growth by interfering with folate synthesis pathways .

Case Studies

- Study on Antitumor Effects : In a study published in MDPI, thiazole derivatives were evaluated for their anticancer activity. The results highlighted that structural modifications significantly affected their potency against different cancer cell lines, with some compounds demonstrating IC50 values lower than established chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various thiazole derivatives, revealing that modifications at the phenyl group substantially influenced their effectiveness against bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide, and how are yields optimized?

- Methodological Answer : The compound is synthesized via a multi-step protocol. A sulfonamide intermediate is first prepared by reacting 4-chlorobenzenesulfonyl chloride with a thiazole-amine derivative. Coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMSO, with triethylamine as a base, are used for amide bond formation between the sulfonyl group and the thiazole moiety. Yield optimization involves solvent selection (e.g., DMSO for solubility), temperature control (room temperature to 60°C), and stoichiometric ratios (1.2:1 coupling agent:substrate). Post-reaction purification via column chromatography with ethyl acetate/hexane mixtures improves purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign peaks to confirm the sulfonyl group (δ ~3.5–4.0 ppm for adjacent CH2 groups), aromatic protons (δ ~7.0–8.5 ppm for chlorophenyl and thiazole rings), and amide NH (δ ~10–11 ppm, broad singlet).

- IR Spectroscopy : Validate sulfonyl S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and amide C=O (1680–1640 cm⁻¹).

- Elemental Analysis : Verify C, H, N, and S percentages within ±0.4% of theoretical values .

Q. How is the compound’s solubility assessed for in vitro assays?

- Methodological Answer : Solubility is tested in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. A standard protocol involves serial dilution (1–100 µM) and measuring absorbance at λmax (typically ~260–280 nm for aromatic systems). Precipitation thresholds are identified via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How do structural modifications to the thiazole or sulfonyl groups affect bioactivity?

- Methodological Answer :

- Thiazole Modifications : Replace the 4-phenyl group with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) to assess changes in cytotoxicity via MTT assays. For example, electron-deficient thiazoles may enhance DNA intercalation in cancer cells.

- Sulfonyl Group Variations : Substitute 4-chlorophenyl with morpholine or piperazine sulfonamides to improve metabolic stability. Pharmacokinetic parameters (e.g., half-life, clearance) are evaluated in rodent models using LC-MS/MS .

Q. What strategies resolve contradictions in spectral data during structure elucidation?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., overlapping aromatic signals) by obtaining single-crystal structures. For example, crystallographic data can confirm the spatial orientation of the sulfonyl group relative to the thiazole ring.

- 2D NMR (COSY, HSQC) : Differentiate between diastereotopic protons or verify coupling constants in complex splitting patterns .

Q. How is the compound’s stability under physiological conditions evaluated?

- Methodological Answer :

- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.

- Oxidative Stress Testing : Expose to H2O2 (0.1–1 mM) and analyze by LC-MS for sulfoxide or sulfone byproducts.

- Plasma Stability : Incubate with rat plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify parent compound remaining .

Q. What computational methods predict binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina, Schrödinger) : Dock the compound into ATP-binding pockets (e.g., kinases) using crystal structures from the PDB (e.g., 1ATP). Score poses with MM-GBSA to rank affinity.

- MD Simulations (GROMACS) : Run 100-ns simulations to assess stability of ligand-protein complexes. Analyze RMSD, hydrogen bonds, and binding free energy with the AMBER force field .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.